molecular formula C20H28BNO4 B2798537 tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1883598-68-2

tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B2798537
CAS No.: 1883598-68-2
M. Wt: 357.26
InChI Key: VNYDSZKOZVVGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is a significant intermediate in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its boronic acid derivative structure, which plays a crucial role in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Substitution Reactions: The compound can be synthesized through substitution reactions involving indole derivatives.

  • Reaction Conditions: Typical conditions include the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production often involves large-scale substitution reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being used to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the boronic acid derivative to its corresponding borane.

  • Substitution: Substitution reactions are common, where the boronic acid group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various indole-3-carboxylate derivatives.

  • Reduction Products: Borane derivatives.

  • Substitution Products: A wide range of functionalized indole derivatives.

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound is used in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases. Industry: It finds applications in material science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its behavior in biological systems .

Comparison with Similar Compounds

  • Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

  • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness:

  • The presence of the indole ring in tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate provides unique chemical properties and reactivity compared to pyridine-based analogs.

This compound's versatility and reactivity make it a valuable tool in organic synthesis and a promising candidate for various scientific and industrial applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BNO4/c1-13-9-10-16-14(11-13)15(12-22(16)17(23)24-18(2,3)4)21-25-19(5,6)20(7,8)26-21/h9-12H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYDSZKOZVVGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.